

Optimized fed-batch fermentation strategies for sodium 2-oxogluconate

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Compound of Interest

Compound Name: Sodium 2-oxogluconate

CAS No.: 36389-86-3

Cat. No.: B3370354

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Application Note: High-Yield Oxidative Fermentation of **Sodium 2-Oxogluconate**

Abstract

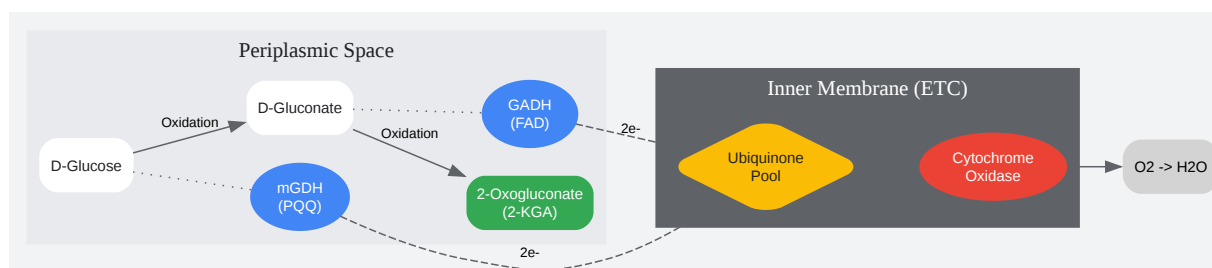
Sodium 2-oxogluconate (Sodium 2-Keto-D-Gluconate; 2-KGA) is a critical intermediate in the synthesis of erythorbic acid (isoascorbic acid) and calcium 2-oxogluconate. Unlike central carbon metabolites, 2-KGA is produced via incomplete periplasmic oxidation in *Pseudomonas* and *Serratia* species. This guide details an optimized fed-batch protocol utilizing *Pseudomonas plecoglossicida* (or *P. fluorescens*), focusing on a Dissolved Oxygen (DO-Stat) feeding strategy to mitigate substrate inhibition and maximize oxygen transfer rates (OTR). Expected titers using this protocol range from 130 to 170 g/L with conversion efficiencies approaching 0.95–1.0 g/g.^{[1][2]}

The Biocatalytic Mechanism

Understanding the cellular location of the enzymes is prerequisite to process control. In *Pseudomonas* species, 2-KGA production is non-cytosolic. It occurs in the periplasmic space, uncoupled from the biomass generation (Krebs cycle).

- Enzyme 1: Membrane-bound Glucose Dehydrogenase (mGDH) – PQQ-dependent.[3]
- Enzyme 2: Gluconate Dehydrogenase (GADH) – FAD/Cytochrome-dependent.

Because these enzymes transfer electrons directly to the respiratory chain (Ubiquinone), the rate of acid production is strictly limited by the Oxygen Transfer Rate (OTR).



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Figure 1: The periplasmic oxidative pathway in *Pseudomonas*. Note that carbon does not need to enter the cell for product formation, but electrons must flow to Oxygen.

Experimental Protocol

Strain Selection & Inoculum Preparation

- Target Strain: *Pseudomonas plecoglossicida* JUIM01 or *Pseudomonas fluorescens* AR4.
- Seed Medium (LB-Glucose): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl, 5 g/L Glucose.
- Protocol:
 - Revive cryostock on Seed Medium agar plates (24h at 30°C).
 - Inoculate single colony into 50 mL liquid Seed Medium in 250 mL baffled flask.
 - Incubate at 30°C, 220 RPM for 12–16 hours (Target OD₆₀₀ ~2.0–4.0).

- Transfer: Inoculate fermenter at 5–10% (v/v).

Fermentation Medium (Industrial High-Yield)

This medium is optimized for *P. plecoglossicida* to support high cell density without catabolite repression.

Component	Concentration (g/L)	Function
Glucose (Initial)	120.0 – 140.0	Carbon source (Batch phase)
Corn Steep Liquor (CSL)	15.0 – 20.0	Organic Nitrogen & Vitamins
KH ₂ PO ₄	0.5 – 1.0	Phosphate buffer & source
MgSO ₄ ·7H ₂ O	0.5	Magnesium cofactor for enzymes
CaCO ₃ (Optional)	5.0	Initial buffering (if pH control lags)
Antifoam	0.2 mL	Polyether or Silicone-based

Note: Sterilize Glucose separately from Nitrogen sources to prevent Maillard reaction browning.

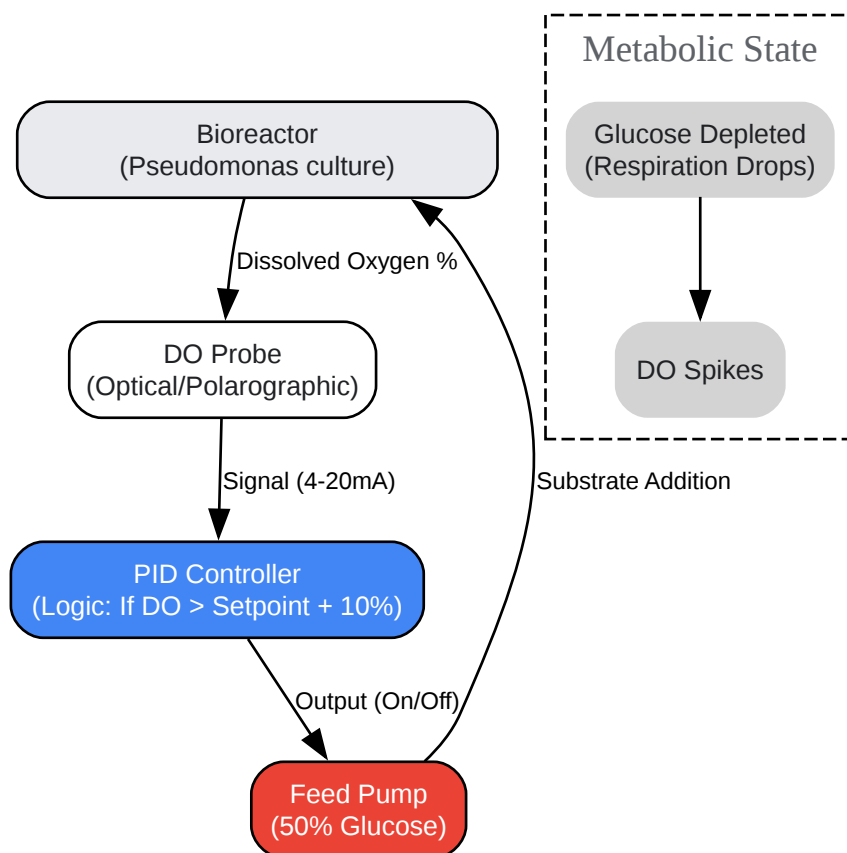
Fed-Batch Strategy: The DO-Stat Loop

For oxidative fermentation, fixed-rate feeding is inefficient because oxygen demand fluctuates. We utilize a DO-Stat strategy.^[4]

The Logic:

- Growth Phase: Cells consume initial glucose. DO drops as respiration peaks.
- Depletion: When glucose is exhausted, respiration slows immediately.
- The Signal: DO rises sharply (the "DO Spike").
- The Action: Feed pump triggers until DO drops below setpoint.

Process Control Diagram



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Figure 2: DO-Stat Feedback Loop. The system self-regulates substrate availability based on the organism's real-time metabolic activity.

Execution Steps:

- Batch Phase (0–24h):
 - Run until initial glucose (140 g/L) is consumed.[5]
 - Monitor for "Acid Crash": pH will drop rapidly.
 - pH Control: Automatically titrate with 30-40% NaOH. This converts the produced 2-oxogluconic acid into **Sodium 2-oxogluconate** in situ.
- Fed-Batch Trigger:

- Initiate feeding when DO rises above 40-50% (indicating starvation).
- Feed Substrate: 600 g/L (60%) Glucose solution.
- Endpoint:
 - Continue until reactor volume is maxed or productivity drops (< 1 g/L/h).
 - Typical duration: 40–60 hours.

Critical Process Parameters (CPPs)

Parameter	Setpoint	Rationale
Temperature	32°C – 34°C	<i>P. plecoglossicida</i> has a slightly higher optimum than <i>E. coli</i> . Lower temps (30°C) reduce OTR demand but slow kinetics.
pH	5.5 – 6.0	Optimal for GADH activity. Maintained via NaOH (forming the Na-salt).
Dissolved Oxygen	> 20%	Critical. The reaction is purely oxidative. If DO < 10%, 2-KGA production stops and intermediate gluconate accumulates.
Agitation/Air	Cascade	Link RPM and Airflow to maintain DO > 20%. Expect high demand (up to 1–2 VVM).
Residual Glucose	< 5 g/L	Kept low by DO-stat to prevent osmotic stress on the periplasmic enzymes.

Downstream Processing (Brief)

Since the product is in the broth as the sodium salt:

- Cell Removal: Centrifugation or Microfiltration.
- Decolorization: Activated carbon treatment (remove pigments from CSL).
- Crystallization:
 - Evaporative crystallization is standard.
 - Alternatively, acidify with H_2SO_4 to precipitate $CaSO_4$ (if Calcium salt used) or use ion exchange to recover free acid if required. For Sodium salt, direct solvent precipitation (Ethanol) or concentration cooling is used.

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